2-Bromo-7-(bromomethyl)-1,8-naphthyridine
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Overview
Description
“2-Bromo-7-(bromomethyl)naphthalene” is a brominated derivative of naphthalene . It has the molecular formula C11H8Br2 .
Synthesis Analysis
While specific synthesis methods for “2-Bromo-7-(bromomethyl)-1,8-naphthyridine” are not available, brominated derivatives of pyrene have been synthesized using various methods .Molecular Structure Analysis
The molecular structure of “2-Bromo-7-(bromomethyl)naphthalene” consists of a naphthalene core with bromomethyl groups attached at the 2 and 7 positions .Scientific Research Applications
Bromination and Synthetic Applications
The compound 2-Bromo-7-(bromomethyl)-1,8-naphthyridine is significant in organic synthesis, particularly in bromination reactions. Research has demonstrated its application in generating monobrominated and dibrominated products using N-bromosuccimide under infrared light, highlighting its utility in synthetic chemistry for introducing bromo groups into naphthyridine derivatives. This process yields up to 54.6% of monobrominated products under optimized conditions, showcasing its efficiency in bromination reactions (吴娜 et al., 2014).
Amination and Nucleophilic Substitution
Furthermore, this compound serves as a precursor in copper-catalyzed amination reactions with aqueous ammonia, offering an alternative route to functional, nonsymmetric 2,7-diamido-1,8-naphthyridines. This method affords amination products in yields ranging from 10-87%, signifying its applicability in constructing complex naphthyridine structures via nucleophilic substitution reactions (C. Anderson et al., 2010).
Role in Organic Synthesis
In organic synthesis, this compound has been highlighted as an intermediate for preparing non-steroidal anti-inflammatory agents. Its synthesis from 6-bromo-2-naphthol demonstrates its importance in pharmaceutical chemistry, showcasing its utility in the synthesis of compounds like nabumetone and naproxen (Wei-Ming Xu & Hong-Qiang He, 2010).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the cell .
Mode of Action
It is likely that the compound interacts with its targets through covalent bonding, given the presence of the bromomethyl group, which is known for its electrophilic nature and ability to form covalent bonds with nucleophilic sites on proteins .
Biochemical Pathways
The specific biochemical pathways affected by 2-Bromo-7-(bromomethyl)-1,8-naphthyridine are currently unknown
Result of Action
Similar compounds have been shown to exhibit antimicrobial activity , suggesting that this compound may also have potential antimicrobial effects.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .
Properties
IUPAC Name |
2-bromo-7-(bromomethyl)-1,8-naphthyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2N2/c10-5-7-3-1-6-2-4-8(11)13-9(6)12-7/h1-4H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKHAEXJNZDVMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=CC(=N2)Br)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.96 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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